N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide
Description
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an aldehyde or ketone with a primary amine.
Properties
Molecular Formula |
C13H11BrN2O3 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O3/c1-18-11-5-4-9(7-10(11)14)8-15-16-13(17)12-3-2-6-19-12/h2-8H,1H3,(H,16,17)/b15-8+ |
InChI Key |
IDWQVGCYKLTANO-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CO2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Chemical Reactions Analysis
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Coordination Chemistry: It is used as a ligand to form complexes with various metal ions, which can have interesting catalytic and biological properties.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with bacterial or cancer cell enzymes, inhibiting their activity and leading to cell death. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide can be compared with other Schiff base compounds such as:
- N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
